![molecular formula C19H22ClN3O B5017595 N-(2-chlorobenzyl)-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B5017595.png)
N-(2-chlorobenzyl)-2-(4-phenyl-1-piperazinyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(2-chlorobenzyl)-2-(4-phenyl-1-piperazinyl)acetamide and similar compounds involves chloroacetylation of amines and subsequent reactions with phenylpiperazine. Such synthetic routes are designed to introduce specific functional groups that enhance the compound's biological activity and solubility (Verma, Kumar, & Kumar, 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods. Crystallographic studies have provided insights into the conformational preferences and intermolecular interactions of these molecules, revealing how structural modifications can influence biological activity and interaction with biological targets (Ismailova, Okmanov, Zi̇yaev, Shakhidoyatov, & Tashkhodjaev, 2014).
Chemical Reactions and Properties
This compound and its analogs undergo various chemical reactions that modify their pharmacological properties. For example, the introduction of sulfonamide or sulfonyl groups has been explored to enhance the compounds' antimicrobial and antifungal activities, indicating the versatility of the core structure for generating derivatives with diverse biological functions (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Physical Properties Analysis
The synthesis and structural optimization of these compounds are often guided by their physical properties, such as solubility and stability. Enhancing aqueous solubility and oral absorption is a critical focus in the development of these compounds for potential clinical application, as demonstrated in the development of aqueous-soluble inhibitors related to the core structure of this compound (Shibuya et al., 2018).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-18-9-5-4-6-16(18)14-21-19(24)15-22-10-12-23(13-11-22)17-7-2-1-3-8-17/h1-9H,10-15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTYGEAXTVIQIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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